molecular formula C10H13NO B2633437 rel-(2S,3R)-2-phenyloxolan-3-amine CAS No. 1932370-03-0

rel-(2S,3R)-2-phenyloxolan-3-amine

Cat. No.: B2633437
CAS No.: 1932370-03-0
M. Wt: 163.22
InChI Key: IDXIHGNMBVEUKC-ZJUUUORDSA-N
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Description

rel-(2S,3R)-2-phenyloxolan-3-amine: is a chiral compound with significant importance in organic chemistry. It features a five-membered oxolane ring with an amine group and a phenyl group attached to it. The compound’s stereochemistry is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3R)-2-phenyloxolan-3-amine typically involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins. This is followed by intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the production of enantiopure compounds.

Chemical Reactions Analysis

Types of Reactions: rel-(2S,3R)-2-phenyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

rel-(2S,3R)-2-phenyloxolan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-(2S,3R)-2-phenyloxolan-3-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    (2S,3R)-N-benzoylphenylisoserine: Another chiral compound with similar stereochemistry.

    (2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar structural features and stereochemistry.

Uniqueness: rel-(2S,3R)-2-phenyloxolan-3-amine is unique due to its specific stereochemistry and the presence of both an amine and a phenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S,3R)-2-phenyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXIHGNMBVEUKC-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932370-03-0
Record name rac-(2R,3S)-2-phenyloxolan-3-amine
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